Cas no 133545-17-2 ((R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine))

(R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) structure
133545-17-2 structure
Product Name:(R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)
CAS No:133545-17-2
MF:C38H32O2P2
MW:582.607011795044
MDL:MFCD03095430
CID:64270
PubChem ID:24857759
Update Time:2025-07-18

(R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) Chemical and Physical Properties

Names and Identifiers

    • (S)-(-)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)
    • (S)-(-)-(6,6-Dimethoxybiphenyl-2,2-diyl)bis(diphenylphosphine)
    • (S)-(-)-2,2'-Bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl
    • (S)-(-)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine)
    • S(-)-2 2-BIS-(DIPHENYLPHOSPHINO)-6 6-DIM
    • rac-MeO-BiPhep
    • (S)-(-)-MeO-BIPHEP
    • SL-A101-2
    • )-(6,6′(S)-(-)-MeO-BIPHEP
    • -Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine)
    • (S)-(-)-2,3'-Bis(diphenylphosphino)-6-6'-dimethoxy-1,1'-biphenyl
    • (R)-(6,6,-dimethoxy-[1,1,-biphenyl]-2,2,-diyl)bis(diphenylphosphine)
    • 97% (S)-MeO-BIPHEP
    • AKOS015851710
    • AS-65653
    • (R)-(+)-(6,6 inverted exclamation mark -Dimethoxybiphenyl-2,2 inverted exclamation mark -diyl)bis(diphenylphosphine)
    • (R)-(+)-MeO-BIPHEP
    • SY069454
    • (R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine), >=97%, optical purity ee: >=99%
    • MeO-BIPHEP
    • D72573
    • (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane)
    • Phosphine, (6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[diphenyl-
    • (R)-(+)-(6,6 inverted exclamation marka-Dimethoxybiphenyl-2,2 inverted exclamation marka-diyl)bis(diphenylphosphine)
    • J-006395
    • DTXSID10928180
    • (S)-(6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine)
    • 133545-16-1
    • (s)-(6,6'-dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)
    • (S)-(+)-(6,6 inverted exclamation mark -Dimethoxybiphenyl-2,2 inverted exclamation mark -diyl)bis(diphenylphosphine)
    • (S)-(-)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine), >=97%, optical purity ee: >=99%
    • [2'-(DIPHENYLPHOSPHANYL)-6,6'-DIMETHOXY-[1,1'-BIPHENYL]-2-YL]DIPHENYLPHOSPHANE
    • D94894
    • MFCD03095430
    • [2-(2-diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane
    • A888050
    • J-006396
    • MeOBiphep
    • (R)-(6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine)
    • (S)-(-)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine), puriss., >=98.0% (sum of enantiomers, HPLC)
    • (R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)
    • (R)-(+)-2,2'-Bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl
    • SY045597
    • SCHEMBL301296
    • 133545-17-2
    • (R)-(6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane)
    • (S)-(-)-(6,6 inverted exclamation marka-Dimethoxybiphenyl-2,2 inverted exclamation marka-diyl)bis(diphenylphosphine)
    • (R)-(6,6-Dimethoxy-[1,1-biphenyl]-2,2-diyl)bis(diphenylphosphine)
    • KRJVQCZJJSUHHO-UHFFFAOYSA-N
    • (S)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)
    • MDL: MFCD03095430
    • Inchi: 1S/C38H32O2P2/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3
    • InChI Key: KRJVQCZJJSUHHO-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=CC(=C1C1=C(C=CC=C1P(C1C=CC=CC=1)C1C=CC=CC=1)OC)OC

Computed Properties

  • Exact Mass: 582.18800
  • Monoisotopic Mass: 582.18775425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 9
  • Complexity: 667
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.9
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 213-216 °C
  • PSA: 45.64000
  • LogP: 6.88720
  • Specific Rotation: -101 º (c=0.3 in toluene)
  • Solubility: Not available

(R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • FLUKA BRAND F CODES:8-10-23

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(R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) Suppliers

Amadis Chemical Company Limited
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(CAS:133545-17-2)(R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)
Order Number:A888049
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:23
Price ($):264.0/1318.0
Email:sales@amadischem.com

(R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) Related Literature

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Additional information on (R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)

Introduction to (R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) and Its Applications in Modern Chemistry

(R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) is a sophisticated organophosphorus compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 133545-17-2, is a chiral ligand with a unique biphenyl core structure, making it a valuable tool in asymmetric synthesis and catalysis. The presence of two diphenylphosphine groups enhances its reactivity and stability, making it particularly useful in various chemical transformations.

The structure of (R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) consists of a central biphenyl unit linked by two phosphorus atoms, each bonded to two phenyl groups. The dimethoxy substituents on the biphenyl ring contribute to the compound's solubility and electronic properties, making it an ideal candidate for use in solution-phase reactions. This molecular architecture also imparts a high degree of steric hindrance, which can be exploited to control reaction selectivity and yield.

In recent years, there has been a surge in research focused on the development of chiral ligands for asymmetric synthesis. These ligands are crucial for the production of enantiomerically pure compounds, which are often required in pharmaceutical applications due to their distinct biological activities. (R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) has emerged as a promising candidate in this area due to its ability to facilitate highly enantioselective reactions.

One of the most notable applications of this compound is in the catalytic asymmetric hydrogenation of unsaturated substrates. The phosphorus-based ligand can coordinate with transition metals such as palladium and rhodium to form active catalysts that promote the addition of hydrogen across double bonds with high enantiomeric excess. This process is particularly valuable in the pharmaceutical industry, where the synthesis of chiral drugs often requires precise control over reaction outcomes.

Recent studies have also explored the use of (R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) in cross-coupling reactions, which are fundamental transformations in organic synthesis. These reactions involve the formation of carbon-carbon bonds and are widely employed in the construction of complex molecular frameworks. The compound's ability to enhance reaction efficiency and selectivity has made it a popular choice for researchers working on the synthesis of fine chemicals and biologically active molecules.

The dimethoxy substituents on the biphenyl ring play a critical role in modulating the electronic properties of the ligand. These groups can influence the binding affinity between the ligand and transition metals, thereby affecting catalytic activity. By tuning these substituents, chemists can fine-tune the properties of the catalysts they develop, leading to improved reaction performance.

In addition to its applications in catalysis, (R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) has shown promise in other areas of chemical research. For instance, it has been investigated as a potential building block for supramolecular assemblies due to its ability to form stable complexes with various metal ions. These complexes exhibit unique electronic and optical properties that could be exploited in materials science applications.

The development of new synthetic methodologies is another area where this compound has made significant contributions. Researchers have leveraged its unique structure to develop innovative approaches for constructing complex organic molecules. These methodologies often involve multi-step sequences that require precise control over reaction conditions. The use of (R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) as a ligand has enabled chemists to achieve these goals with greater efficiency and reliability.

The growing interest in green chemistry has also driven research into more sustainable synthetic processes. (R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) has been incorporated into several green chemistry initiatives aimed at reducing waste and minimizing energy consumption. For example, its use in catalytic systems has allowed for the development of solvent-free reactions that generate less byproduct compared to traditional methods.

The future prospects for this compound are promising as ongoing research continues to uncover new applications and refine existing ones. As our understanding of molecular interactions deepens, it is likely that we will see even more innovative uses for (R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) emerge across various disciplines of chemistry.

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Amadis Chemical Company Limited
(CAS:133545-17-2)(R)-(+)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)
A888049
Purity:99%/99%
Quantity:5g/25g
Price ($):264.0/1318.0
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